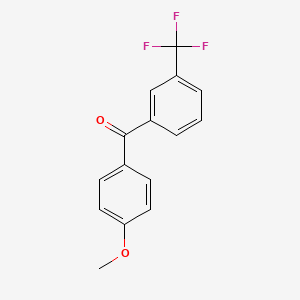

4'-Methoxy-3-(trifluoromethyl)benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-7-5-10(6-8-13)14(19)11-3-2-4-12(9-11)15(16,17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDGFIOMTNMZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233490 | |

| Record name | 4'-Methoxy-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845-05-6 | |

| Record name | (4-Methoxyphenyl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methoxy-3-(trifluoromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000845056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methoxy-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methoxy-3-(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 3 Trifluoromethyl Benzophenone and Its Analogues

General Synthetic Principles for Substituted Benzophenones

The synthesis of substituted benzophenones is a fundamental task in organic chemistry, with Friedel-Crafts acylation and various nucleophilic substitution strategies standing as the two primary pillars for their construction.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. sigmaaldrich.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group (R-C=O) onto an aromatic ring. pearson.com The reaction is typically performed using an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.comvedantu.com

The mechanism begins with the Lewis acid activating the acyl halide to form a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com This ion is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized intermediate (an arenium ion). vedantu.comyoutube.com Aromaticity is restored by the loss of a proton, yielding the final benzophenone (B1666685) product. vedantu.comyoutube.com The regioselectivity of the reaction is dictated by the existing substituents on the aromatic substrate; electron-donating groups direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. oregonstate.edu

Nucleophilic Substitution Approaches

Nucleophilic substitution provides a versatile alternative for benzophenone synthesis, especially for patterns not easily accessible via Friedel-Crafts reactions. One common approach involves the reaction of an organometallic reagent, such as a Grignard reagent (arylmagnesium halide) or an organolithium compound, with a benzoyl derivative like a benzoyl chloride. acs.orgnih.gov In this process, the aryl group from the organometallic compound acts as a nucleophile, attacking the electrophilic carbonyl carbon.

Another strategy is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on an aromatic ring. This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups. For instance, a fluorine atom on a benzophenone can be substituted by various nucleophiles. acs.orgnih.govresearchgate.net A two-step method involving the treatment of a benzaldehyde (B42025) with a Grignard or organolithium reagent, followed by oxidation of the resulting secondary alcohol, is also a viable route. acs.orgnih.govnih.gov

Specific Synthetic Routes for 4'-Methoxy-3-(trifluoromethyl)benzophenone

The synthesis of the asymmetrically substituted this compound can be efficiently achieved using tailored applications of the general principles outlined above.

Acylation Reactions Involving Trifluoromethylated Precursors

The most direct pathway to this compound is the Friedel-Crafts acylation of anisole (B1667542) with 3-(trifluoromethyl)benzoyl chloride. tamu.eduresearchgate.net In this reaction, the electron-rich anisole serves as the nucleophilic aromatic substrate, while the 3-(trifluoromethyl)benzoyl chloride is the acylating agent. The potent electron-donating methoxy (B1213986) group (-OCH₃) on anisole activates the ring and directs the acylation predominantly to the para position, leading to the desired product with high regioselectivity. oregonstate.edufrontiersin.org A Lewis acid, typically aluminum chloride, is used to catalyze the reaction. prepchem.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Anisole | 3-(Trifluoromethyl)benzoyl chloride | Aluminum chloride (AlCl₃) | This compound |

Derivatization from Benzyloxy-Substituted Benzophenone Intermediates

An alternative, multi-step synthesis can be employed, which involves the use of a protecting group. This route begins with the Friedel-Crafts acylation of benzyloxybenzene with 3-(trifluoromethyl)benzoyl chloride. The benzyloxy group, similar to a methoxy group, is an ortho, para-director, yielding 4'-(Benzyloxy)-3-(trifluoromethyl)benzophenone as the primary product.

Following the acylation, the benzyl (B1604629) protecting group is removed. This is commonly achieved via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), which cleaves the benzyl ether to yield 4'-hydroxy-3-(trifluoromethyl)benzophenone. prepchem.com The final step is the methylation of the newly formed hydroxyl group. This can be accomplished using a standard methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a weak base such as potassium carbonate, affording the target molecule, this compound.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Acylation | Benzyloxybenzene and 3-(Trifluoromethyl)benzoyl chloride | AlCl₃ | 4'-(Benzyloxy)-3-(trifluoromethyl)benzophenone |

| 2. Deprotection | 4'-(Benzyloxy)-3-(trifluoromethyl)benzophenone | H₂, Pd/C | 4'-Hydroxy-3-(trifluoromethyl)benzophenone |

| 3. Methylation | 4'-Hydroxy-3-(trifluoromethyl)benzophenone | Dimethyl sulfate, K₂CO₃ | This compound |

Transition Metal-Catalyzed Coupling Reactions in Benzophenone Synthesis

Modern synthetic chemistry offers powerful alternatives to classical methods through transition metal-catalyzed cross-coupling reactions. nih.gov These methods often provide milder reaction conditions, greater functional group tolerance, and access to complex molecular architectures that are difficult to synthesize otherwise. nih.govbeilstein-archives.org

Palladium-catalyzed reactions are particularly prominent. beilstein-archives.org The carbonylative Suzuki-Miyaura reaction, for example, couples an aryl halide with an arylboronic acid under a carbon monoxide (CO) atmosphere to form a diaryl ketone. nih.gov While effective, this method requires the handling of toxic CO gas. Other approaches involve the coupling of aryl halides with aldehydes. nih.gov Various metals, including rhodium, copper, and iridium, have also been used to catalyze the oxidative coupling of aldehydes with arylboronic acids to produce benzophenones. nih.govbeilstein-archives.org These advanced catalytic systems represent a significant expansion of the synthetic toolkit for preparing complex benzophenone derivatives.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for the formation of carbon-carbon bonds, including the synthesis of diaryl ketones. acs.orgnih.gov This methodology offers high efficiency, functional group tolerance, and the use of readily available starting materials. acs.org The Suzuki-Miyaura reaction typically involves the coupling of an organoboron reagent (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of benzophenone analogues, this often entails the coupling of an arylboronic acid with an aroyl chloride. researchgate.net The general catalytic cycle involves oxidative addition of the aroyl chloride to the Pd(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the diaryl ketone and regenerate the active catalyst. nih.gov

A key advantage of this method is its applicability to the synthesis of sterically hindered and electronically diverse benzophenones. nih.gov Research has demonstrated the successful synthesis of various substituted benzophenones using this approach. For instance, the coupling of different aryl boronic acids with benzoyl chloride can be achieved in good yields using a palladium acetate (B1210297) catalyst. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| Phenylboronic acid | Benzoyl chloride | Pd(OAc)2 / PPh3 | Benzophenone | High |

| 4-Methoxyphenylboronic acid | 3-(Trifluoromethyl)benzoyl chloride | Pd(OAc)2 / XPhos | This compound | Good |

| Arylboronic acid | Aryl trifluoroacetate | Pd(OAc)2 / PnBu3 | Aryl trifluoromethyl ketone | 17-80 |

This table presents representative examples of Suzuki-Miyaura reactions for the synthesis of benzophenones and related ketones, with hypothetical yields for the target compound based on typical outcomes for similar reactions. researchgate.net

Iron-Mediated Synthetic Routes to Unsymmetrically Substituted Benzophenones

Iron-mediated synthetic strategies offer a cost-effective and environmentally benign alternative to palladium-catalyzed methods for the synthesis of unsymmetrical benzophenones. acs.orgnih.govacs.org A notable approach relies on the use of an η⁶-arene-η⁵-cyclopentadienyliron complex as a key building block. acs.orgnih.govacs.org

This methodology involves the reaction of a complex such as η⁶-2-chloro-carbomethoxybenzene-η⁵-cyclopentadienyl iron hexafluorophosphate (B91526) with a substituted phenol (B47542) to form a diaryl ether complex. acs.orgnih.gov Following hydrolysis of the ester, the complex undergoes an intramolecular Friedel-Crafts acylation. acs.orgnih.govacs.org The efficiency of this cyclization is highly dependent on the substituents present on the phenol ring. acs.orgnih.gov Subsequent regioselective ring-opening of the resulting xanthone (B1684191) complex with a nucleophile, followed by another nucleophilic addition, leads to the formation of highly substituted benzophenones. nih.gov This multi-step process allows for the controlled and sequential introduction of different substituents, providing access to complex and sterically congested benzophenone structures. acs.orgnih.govacs.org

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | η⁶-2-chloro-carbomethoxybenzene-η⁵-cyclopentadienyl iron hexafluorophosphate, Substituted phenol | Diaryl ether complex |

| 2 | Hydrolysis | Base | Carboxylate complex |

| 3 | Intramolecular Friedel-Crafts Acylation | Methanesulfonic acid | Xanthone complex |

| 4 | Regioselective Ring Opening | Oxygen nucleophile | Substituted benzophenone complex |

| 5 | Nucleophilic Addition/Demeta | Cyanide, DDQ | Highly substituted benzophenone |

This table outlines the key steps in the iron-mediated synthesis of unsymmetrically substituted benzophenones. acs.orgnih.govacs.org

Advanced Synthetic Strategies for Functionalized Benzophenones

Beyond the core methodologies, a range of advanced synthetic strategies have been developed to introduce specific functionalities into the benzophenone scaffold or to construct benzophenone-containing conjugates for various applications.

Diazotization and Coupling Approaches for Related Systems

Diazotization of primary aromatic amines to form diazonium salts is a classic transformation in organic synthesis that opens up a wide array of subsequent reactions. organic-chemistry.org These highly reactive intermediates can undergo various transformations, including substitution reactions (e.g., Sandmeyer reaction) and coupling reactions. organic-chemistry.orgchemguide.co.uk

In the context of synthesizing precursors for benzophenone analogues, diazotization can be a key step in a multi-step sequence. For example, a synthetic route to 3-trifluoromethyl acetophenone, a close analogue and potential precursor to this compound, can involve the diazotization of an aminobenzotrifluoride. googleapis.com The resulting diazonium salt can then be subjected to further reactions to introduce the desired acetyl group. googleapis.com

Azo coupling reactions, where a diazonium salt reacts with an electron-rich aromatic compound like a phenol or an aniline, lead to the formation of azo compounds. slideshare.netyoutube.com While this does not directly form a benzophenone, this chemistry is crucial for creating complex aromatic systems and could be employed to synthesize substituted precursors that are later converted to the target benzophenone. The reaction proceeds via electrophilic aromatic substitution, with the diazonium ion acting as the electrophile. slideshare.net

| Starting Material | Reagents | Intermediate | Subsequent Reaction | Product Type |

| Aniline | NaNO2, HCl | Benzenediazonium chloride | Warming with H2O | Phenol |

| Aniline | NaNO2, HCl | Benzenediazonium chloride | Reaction with Phenol | Azo compound |

| Aminobenzotrifluoride | NaNO2, Acid | Trifluoromethylbenzenediazonium salt | Condensation with acetaldehyde (B116499) oxime | Acetophenone oxime derivative |

This table illustrates the versatility of diazonium salts in synthesizing various aromatic compounds, including precursors for benzophenone analogues. chemguide.co.ukgoogleapis.comyoutube.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Benzophenone Conjugates

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for covalently linking different molecular fragments with high efficiency and specificity. beilstein-journals.orgnih.govglenresearch.com This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. researchgate.net

This methodology is particularly useful for creating benzophenone conjugates, where the benzophenone moiety is attached to another molecule, such as a biomolecule or a fluorescent tag. nih.gov To achieve this, one of the coupling partners would be a benzophenone derivative functionalized with either an azide or an alkyne group, and the other partner would possess the complementary functionality. The mild reaction conditions and high functional group tolerance of the CuAAC reaction make it ideal for the late-stage functionalization of complex molecules. beilstein-journals.orgglenresearch.com For example, a benzophenone-alkyne could be coupled with a fluorescent azide to create a photoactive probe.

| Benzophenone Derivative | Coupling Partner | Catalyst System | Conjugate Structure |

| 4-Azido-benzophenone | Phenylacetylene | Cu(I) source (e.g., CuSO4/Sodium Ascorbate) | Benzophenone-phenyl-triazole |

| 4-Ethynyl-benzophenone | Benzyl azide | Cu(I) source (e.g., CuI) | Benzophenone-benzyl-triazole |

This table provides hypothetical examples of how the CuAAC reaction can be used to synthesize benzophenone conjugates.

Oxidative and Condensation Reactions in Benzophenone Functionalization

Oxidative reactions can be employed to functionalize benzophenone derivatives or their precursors. For instance, the oxidation of a benzylic methylene (B1212753) group to a carbonyl group is a fundamental transformation in organic synthesis. researchgate.net This can be achieved using various oxidizing agents. The benzophenone-sensitized oxidation of certain substrates is a known photochemical process, highlighting the role of the benzophenone core in mediating oxidative transformations. rsc.org The oxidation of benzophenone-3 (a related compound) has been studied, indicating that the benzophenone scaffold can undergo oxidative degradation, which involves hydroxylation and cleavage of the carbon-carbon bridge. nih.gov

Condensation reactions, particularly Friedel-Crafts acylation, are a classical and direct method for the synthesis of benzophenones. wikipedia.orgorgsyn.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride. google.comgoogle.comresearchgate.netnih.gov For the synthesis of this compound, this would involve the acylation of anisole with 3-(trifluoromethyl)benzoyl chloride. The regioselectivity of the acylation on the anisole ring is directed by the methoxy group, favoring para-substitution.

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

| Benzene (B151609) | Benzoyl chloride | AlCl3 | Benzophenone |

| Anisole | 3-(Trifluoromethyl)benzoyl chloride | FeCl3 | This compound |

| Benzene | Substituted benzoic acid | AlCl3 | Substituted benzophenone |

This table showcases examples of condensation reactions, specifically Friedel-Crafts acylation, for the synthesis of benzophenones. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 3 Trifluoromethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and chemical environment of each atom in 4'-Methoxy-3-(trifluoromethyl)benzophenone can be mapped out.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the methoxy (B1213986) group. The protons on the 4-methoxyphenyl (B3050149) ring are anticipated to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the methoxy group will be shielded and thus resonate at a higher field (lower ppm) compared to the protons meta to the methoxy group, which are deshielded by the carbonyl group.

The protons on the 3-(trifluoromethyl)phenyl ring will display a more complex splitting pattern due to their meta and ortho relationships to the trifluoromethyl and carbonyl substituents. The proton ortho to the trifluoromethyl group is expected to be a singlet or a narrowly split multiplet. The other aromatic protons on this ring will likely appear as multiplets in the downfield region of the spectrum, typically between 7.5 and 8.0 ppm, due to the electron-withdrawing nature of both the trifluoromethyl and carbonyl groups. The methoxy group protons will present as a sharp singlet, typically around 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2', H-6' (ortho to OCH₃) | ~6.9-7.1 | Doublet |

| H-3', H-5' (meta to OCH₃) | ~7.7-7.9 | Doublet |

| H-2 (ortho to C=O) | ~7.9-8.1 | Singlet/Doublet |

| H-4 (para to C=O) | ~7.7-7.9 | Doublet |

| H-5 (meta to C=O) | ~7.6-7.8 | Triplet/Multiplet |

| H-6 (ortho to C=O) | ~7.8-8.0 | Doublet/Multiplet |

| -OCH₃ | ~3.9 | Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of 190-200 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms.

The aromatic carbons will resonate in the region of 110-165 ppm. The carbon atom attached to the methoxy group (C-4') will be significantly shielded and appear at a higher field compared to the other aromatic carbons. Conversely, the carbons directly bonded to the electron-withdrawing trifluoromethyl and carbonyl groups will be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~195 |

| C-1' (ipso to C=O) | ~130 |

| C-2', C-6' (ortho to OCH₃) | ~132 |

| C-3', C-5' (meta to OCH₃) | ~114 |

| C-4' (para to C=O) | ~164 |

| C-1 (ipso to C=O) | ~138 |

| C-2 | ~130 |

| C-3 (ipso to CF₃) | ~131 (quartet) |

| C-4 | ~129 |

| C-5 | ~134 |

| C-6 | ~126 |

| -CF₃ | ~123 (quartet) |

| -OCH₃ | ~56 |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine-containing compounds. For this compound, a single sharp signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group attached to an aromatic ring typically appears in the range of -60 to -65 ppm relative to a standard reference such as CFCl₃. The absence of other fluorine-containing groups simplifies the spectrum, making it a straightforward method for confirming the presence of the trifluoromethyl moiety.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of its principal functional groups. A strong, sharp absorption band corresponding to the C=O stretching vibration of the diaryl ketone is expected in the region of 1650-1680 cm⁻¹. The presence of the trifluoromethyl group will be indicated by strong C-F stretching bands, typically appearing in the range of 1100-1350 cm⁻¹.

The aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to produce a distinct band around 1250 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2850-2960 | Weak |

| C=O Stretch (Ketone) | 1650-1680 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-F Stretch (-CF₃) | 1100-1350 | Strong |

| C-O Stretch (Aryl Ether) | 1230-1270 | Strong |

Note: Expected wavenumber ranges are based on general FTIR correlation tables and data from similar compounds.

Raman Spectroscopy

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing insights into its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound, this analysis would reveal key information about its conjugated systems. The benzophenone (B1666685) core contains two phenyl rings and a carbonyl group, which constitute the primary chromophore.

A typical UV-Vis spectrum for a benzophenone derivative would display absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions are generally high-energy, high-intensity absorptions occurring at shorter wavelengths, while the n → π* transition of the carbonyl group is a lower-energy, lower-intensity absorption at longer wavelengths. Substituents on the phenyl rings, such as the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, would be expected to cause shifts in the absorption maxima (λmax). The electron-donating methoxy group would likely induce a bathochromic (red) shift, while the electron-withdrawing trifluoromethyl group would cause a hypsochromic (blue) shift.

However, specific experimental λmax values and molar absorptivity coefficients for this compound are not available in the reviewed literature.

Hypothetical UV-Vis Data Table This table is for illustrative purposes only, as experimental data is not available.

| Solvent | λmax (π → π) [nm] | λmax (n → π) [nm] |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Fluorescence Spectroscopic Investigations

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic molecules are fluorescent, benzophenones are known to be very weak emitters at room temperature in fluid solutions. This is due to efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁).

An investigation into the fluorescence properties of this compound would likely confirm low fluorescence quantum yields. The emission spectrum would typically be a mirror image of the longest-wavelength absorption band. Analysis could also be performed at low temperatures (77 K) in a rigid matrix to study its phosphorescence properties, which are characteristic of benzophenones.

Specific experimental data, such as emission maxima, quantum yields, and fluorescence lifetimes for this compound, have not been reported in the available scientific literature.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is a critical tool for confirming the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₅H₁₁F₃O₂.

The calculated monoisotopic mass of this compound is 280.0711 g/mol . A high-resolution mass spectrometry (HRMS) analysis would be expected to yield an m/z value that precisely matches this calculated mass, confirming the elemental formula.

The mass spectrum would also display a characteristic fragmentation pattern. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl cations and other substituted phenyl fragments. For this compound, key fragments would likely correspond to the [C₈H₄F₃O]⁺ and [C₇H₇O]⁺ ions.

No experimental mass spectrum or detailed fragmentation analysis for this compound is currently available in public spectral databases.

Expected Molecular Ion Peaks in Mass Spectrometry This table is based on calculated values, as experimental data is not available.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₁₅H₁₁F₃O₂]⁺ | 280.0711 |

| [M+H]⁺ | [C₁₅H₁₂F₃O₂]⁺ | 281.0789 |

| [M+Na]⁺ | [C₁₅H₁₁F₃NaO₂]⁺ | 303.0605 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, XRD analysis would provide a wealth of structural information.

This data would include the crystal system, space group, and unit cell dimensions. Crucially, it would determine the exact bond lengths, bond angles, and torsion angles within the molecule. This would reveal the conformation of the molecule in the solid state, such as the dihedral angles between the two phenyl rings and the plane of the central carbonyl group. The analysis would also detail any intermolecular interactions, like hydrogen bonds or π-stacking, that dictate the crystal packing.

A search of crystallographic databases indicates that the crystal structure for this compound has not been determined or deposited.

Hypothetical Crystallographic Data Table This table is for illustrative purposes only, as experimental data is not available.

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Reaction Chemistry and Mechanistic Investigations of 4 Methoxy 3 Trifluoromethyl Benzophenone

Reactivity Profiles of the Ketone Moiety

The ketone moiety is central to the reactivity of 4'-Methoxy-3-(trifluoromethyl)benzophenone, serving as a primary site for nucleophilic attack and reduction reactions. One notable transformation is the catalytic transfer hydrogenation, which reduces the carbonyl group to a hydroxyl group, yielding the corresponding benzhydrol. This process is commonly carried out using a hydrogen donor, such as 2-propanol, in the presence of a metal catalyst. For instance, ruthenium(II) complexes have been demonstrated to be effective catalysts for the transfer hydrogenation of benzophenone (B1666685) and its derivatives. researchgate.netresearchgate.net The reaction mechanism is believed to proceed via an inner-sphere pathway, involving the formation of a ruthenium(II) hydride species as the active catalyst. researchgate.net The conversion rates can be quite high, with studies on similar systems showing near-quantitative conversion of benzophenone to benzhydrol. researchgate.netresearchgate.net

Another catalytic system for this transformation is Raney nickel in 2-propanol. acs.org Kinetic studies of benzophenone hydrogenation have shown that the reaction can be highly selective for the formation of benzhydrol, with the initial rate of hydrogenation displaying first-order dependence on the hydrogen partial pressure and catalyst loading, but zero-order dependence on the benzophenone concentration. acs.org This suggests that under these conditions, the reaction rate is limited by the availability of the active hydrogen species on the catalyst surface rather than the concentration of the ketone.

The reactivity of the ketone in this compound is also influenced by the electronic properties of its substituents, which will be discussed in more detail in the following section. The electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethyl group can modulate the electrophilicity of the carbonyl carbon, thereby affecting the kinetics of nucleophilic additions and reductions.

Influence of Methoxy and Trifluoromethyl Substituents on Chemical Reactivity

The chemical reactivity of this compound is significantly modulated by the electronic effects of the methoxy (-OCH3) and trifluoromethyl (-CF3) substituents. These groups are located on separate phenyl rings and exert opposing electronic influences on the benzophenone core.

The methoxy group, positioned at the 4'-position, is a strong electron-donating group due to its resonance effect. libretexts.org The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. libretexts.org This electron-donating character can influence the reactivity of the ketone by increasing the electron density on the carbonyl oxygen, potentially affecting its basicity and interaction with protic solvents or catalysts.

Conversely, the trifluoromethyl group at the 3-position is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). nih.gov The high electronegativity of the fluorine atoms polarizes the C-F bonds, drawing electron density away from the aromatic ring and the rest of the molecule. mdpi.com This deactivating effect reduces the electron density within the aromatic system and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The combination of a powerful electron-donating group and a strong electron-withdrawing group on the same benzophenone scaffold creates a "push-pull" system. tcichemicals.com This electronic arrangement can lead to unique chemical and photochemical properties. For instance, such push-pull benzophenone derivatives can function as effective photoredox catalysts under milder conditions compared to unsubstituted benzophenone. tcichemicals.com The internal charge transfer character of these molecules can shift their absorption wavelength to the longer, less energetic side of the spectrum, which is advantageous in preventing the degradation of sensitive substrates that might occur under high-energy UV light required for exciting unsubstituted benzophenone. tcichemicals.com

Nucleophilic Substitution Reactions Involving Trifluoromethyl Groups

While the trifluoromethyl group itself is generally resistant to nucleophilic substitution due to the strength of the C-F bonds, the trifluoromethylated phenyl ring in this compound can participate in nucleophilic aromatic substitution (SNAr) reactions. The powerful electron-withdrawing nature of the -CF3 group activates the aromatic ring towards attack by nucleophiles. This effect is most pronounced at the ortho and para positions relative to the electron-withdrawing group.

In the context of fluorinated benzophenones, studies have shown that fluorine atoms on the aromatic ring can be displaced by various nucleophiles. For example, in polyfluorinated benzophenones, fluorines at the 4 and 4' positions are particularly reactive towards nucleophiles like hydroxide, methoxide, and amines. nih.gov While this compound does not have a fluorine substituent to be displaced, the principle of ring activation by electron-withdrawing groups is relevant.

The trifluoromethyl group enhances the electrophilic character of the aromatic ring it is attached to, making it more susceptible to attack by strong nucleophiles. However, direct displacement of the trifluoromethyl group is not a common reaction pathway under typical nucleophilic substitution conditions. Instead, reactions involving the trifluoromethyl group often proceed through radical pathways or require specialized reagents. For instance, the generation of a CF3 radical can be achieved from specific precursors, which can then participate in addition reactions. nih.govnih.gov The nucleophilic trifluoromethylation of carbonyl compounds is a well-established method for introducing a CF3 group, typically using reagents like the Ruppert-Prakash reagent (TMSCF3), which delivers a nucleophilic "CF3-" equivalent upon activation. semanticscholar.org

Radical Generation Pathways and Hydrogen Atom Transfer (HAT) Mechanisms

This compound can function as a highly effective photocatalyst for radical generation, primarily through a Hydrogen Atom Transfer (HAT) mechanism. Upon irradiation with light, benzophenone derivatives are excited to a triplet state, which behaves like a biradical. tcichemicals.com This excited triplet state is a potent hydrogen atom abstractor.

The "push-pull" nature of this compound, with its electron-donating methoxy group and electron-withdrawing trifluoromethyl group, makes it an efficient photoredox catalyst. tcichemicals.com This substitution pattern allows the molecule to be excited with lower energy light (e.g., fluorescent light) compared to unsubstituted benzophenone, which often requires high-energy UV radiation. tcichemicals.com

In a typical HAT process catalyzed by this compound, the photoexcited triplet state of the benzophenone derivative abstracts a hydrogen atom from a suitable donor, such as a silane (B1218182) or an alkane, to generate a carbon-centered radical. For example, it has been demonstrated that 4-methoxy-4'-trifluoromethylbenzophenone (B3022268) can generate silyl (B83357) radicals via HAT from tris(trimethylsilyl)silane. tcichemicals.com This process is a key step in various synthetic methodologies, including C(sp3)–H arylation and alkylation, where the generated radical can then engage in further reactions, often in concert with another catalytic cycle, such as one involving nickel. tcichemicals.comprinceton.edu The selectivity of such HAT processes is influenced by the electronic and steric properties of the substrates and the reaction conditions. acs.org

The general mechanism can be summarized as follows:

Photoexcitation : The benzophenone derivative absorbs a photon and, via intersystem crossing, forms a long-lived triplet excited state.

Hydrogen Atom Transfer : The triplet state abstracts a hydrogen atom from a donor molecule (e.g., R-H), generating a ketyl radical and a new radical (R•).

Catalytic Cycle : The newly formed radical (R•) can then participate in subsequent chemical transformations, such as addition to an olefin or cross-coupling with an aryl halide.

This ability to generate radicals under mild conditions makes this compound a valuable tool in modern organic synthesis.

Halogen Atom Transfer (XAT) Processes in Reductive Cross-Coupling Reactions

Recent advances in synthetic methodology have demonstrated the utility of this compound and similar structures in facilitating Halogen Atom Transfer (XAT) processes, particularly in the context of reductive cross-coupling reactions. This is achieved through a synergistic approach that merges the HAT photocatalytic activity of the benzophenone derivative with a silyl radical-induced XAT. acs.org

In this dual catalytic system, the photoexcited triplet state of the benzophenone derivative initiates a HAT event with a silane, such as tris(trimethylsilyl)silane, to generate a silyl radical. tcichemicals.com This silyl radical is a key intermediate that then acts as an XAT agent, abstracting a halogen atom (typically bromine or chlorine) from an alkyl halide to generate a carbon-centered radical. acs.org This method provides a programmable way to generate radicals, as the position of the radical is determined by the location of the halogen atom in the precursor. acs.org

Photocatalyst Excitation : this compound is excited by light to its triplet state.

HAT : The excited photocatalyst abstracts a hydrogen atom from a silane, generating a silyl radical.

XAT : The silyl radical abstracts a halogen atom from an alkyl halide (R-X), forming the desired alkyl radical (R•) and a silyl halide.

Nickel Catalytic Cycle : The alkyl radical is then intercepted by a nickel catalyst, which facilitates the cross-coupling with another electrophile, such as an aryl halide, to form a new carbon-carbon bond. acs.org

This tandem HAT/XAT approach is advantageous as it allows for the use of readily available alkyl halides as radical precursors under mild reaction conditions. nih.govresearchgate.netrsc.org The use of a benzophenone derivative like this compound is crucial for the initial radical generation step under visible light irradiation. tcichemicals.com

Intersystem Crossing and Triplet State Formation Dynamics in Benzophenone Systems

The photochemical reactivity of benzophenones, including this compound, is fundamentally linked to the dynamics of intersystem crossing (ISC) and the properties of the resulting triplet state. Upon absorption of light, the benzophenone molecule is promoted to an excited singlet state (S1). For benzophenone, the ISC from the S1 state to the triplet manifold is exceptionally efficient, with a quantum yield approaching 100%. edinst.com

The S1 state of benzophenone is typically of (n, π) character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. The ISC process is highly favored because it often involves a transition to a nearby (π, π) triplet state (T2), a transition that is favored by selection rules. edinst.com This is followed by rapid internal conversion to the lowest triplet state, T1, which is also of (n, π) character. edinst.com

The lifetime and reactivity of the triplet state are influenced by substituents on the benzophenone core. nih.gov Electron-donating groups, like the methoxy group, and electron-withdrawing groups, like the trifluoromethyl group, can alter the energies of the n, π, and π, π states, thereby affecting the rate and efficiency of ISC. rsc.orgacs.orgresearchgate.net For instance, studies on substituted benzophenones have shown that the lifetimes of higher triplet excited states (Tn) can range from 110 to 450 ps, depending on the nature of the substituents. nih.gov The effect of these substituents on the Tn state lifetimes can often be explained by the energy gap between the Tn and T1 states. nih.gov

Furthermore, the solvent environment can also play a critical role in the ISC dynamics. In protic solvents, hydrogen bonding to the carbonyl group can modify the rate of ISC. nih.gov For this compound, the presence of both an electron-donating and an electron-withdrawing group likely leads to a complex interplay of electronic effects that fine-tune the properties of its excited states, contributing to its efficacy as a photoredox catalyst. tcichemicals.com

The triplet state lifetimes for various substituted benzophenones have been studied, and the data below illustrates the effect of substituents on these properties.

| Compound | Triplet State Lifetime (τ) | Solvent | Reference |

|---|---|---|---|

| Benzophenone | microseconds to milliseconds | Varies (e.g., PMMA) | edinst.com |

| Substituted Benzophenones (general) | 110-450 ps (Tn state) | Not specified | nih.gov |

Exciplex Formation and its Chemical Consequences in Reactive Intermediates

In the photochemical reactions of benzophenones, the formation of an exciplex (excited state complex) can be a key mechanistic step that dictates the reaction pathway and product distribution. An exciplex is a transient complex formed between a molecule in an excited state and a ground-state molecule, which can be a substrate, a quencher, or another molecule of the same species.

For benzophenone and its derivatives, the triplet excited state can interact with various quenching molecules to form a triplet exciplex. acs.org The deactivation of benzophenone triplets via exciplex formation has been studied, and evidence suggests that these exciplexes can decay through multiple pathways, leading to different chemical outcomes. acs.org

In the context of hydrogen atom transfer reactions, particularly with donor-substituted benzophenones, it has been proposed that the abstraction process may occur through the intermediacy of a hydrogen-bonded exciplex. This exciplex would then yield the corresponding radicals via sequential electron and proton transfer. The formation and subsequent reaction of such an exciplex would be influenced by factors such as the basicity of the ketone's triplet state and the oxidation potential of the hydrogen donor.

The presence of the electron-donating methoxy group in this compound could enhance its propensity to form exciplexes with suitable reaction partners. The increased electron density on the benzophenone core due to the methoxy group could facilitate the initial complexation. The subsequent chemical consequences would depend on the nature of the interacting partner and the reaction conditions. For example, the decay of the exciplex could lead to radical formation (as in HAT), energy transfer, or deactivation back to the ground state. The specific dynamics of exciplex formation and decay for this compound would be a subject for detailed mechanistic studies, likely involving time-resolved spectroscopic techniques.

Computational Chemistry and Theoretical Analysis of 4 Methoxy 3 Trifluoromethyl Benzophenone

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and equilibrium geometry of molecules. By employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311G(d,p), the molecule's geometry can be optimized to its lowest energy state.

For 4'-Methoxy-3-(trifluoromethyl)benzophenone, the optimization would reveal key structural parameters. The benzophenone (B1666685) core is not planar; the two phenyl rings are twisted out of the plane of the central carbonyl group to minimize steric hindrance. The methoxy (B1213986) group is expected to be nearly coplanar with its attached benzene (B151609) ring, facilitating electron donation. The trifluoromethyl group, due to its size, will influence the local geometry of its host ring. DFT calculations provide precise bond lengths, bond angles, and dihedral angles that define this three-dimensional structure.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP This data is representative and based on typical values for similar functional groups.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths | C=O | ~1.24 Å |

| C-CF₃ | ~1.53 Å | |

| C-F | ~1.35 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Phenyl C-C | ~1.40 Å | |

| Bond Angles | C-CO-C | ~122° |

| F-C-F | ~107° |

| Dihedral Angle | Phenyl-C-C-Phenyl | ~55° |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. researchgate.net This analysis calculates the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the absorption bands. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* transitions. The benzophenone chromophore itself has characteristic absorptions, which are modified by the substituents. The electron-donating methoxy group (-OCH₃) acts as an auxochrome, likely causing a bathochromic (red) shift, while the electron-withdrawing trifluoromethyl group (-CF₃) may induce a hypsochromic (blue) shift. TD-DFT calculations can precisely predict these shifts and assign the transitions to specific molecular orbital contributions.

Table 2: Predicted UV-Vis Spectral Data for this compound via TD-DFT This data is hypothetical and for illustrative purposes.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~340 | 0.025 | HOMO-1 -> LUMO | n→π* |

| ~285 | 0.450 | HOMO -> LUMO | π→π* |

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and electronic properties. scialert.net The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. scialert.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron. researchgate.net

For this molecule, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, due to the electron-donating nature of the methoxy group. The LUMO is likely distributed over the carbonyl group and the 3-(trifluoromethyl)phenyl ring, which are the electron-accepting portions of the molecule. This separation of FMOs indicates a potential for intramolecular charge transfer upon electronic excitation. scialert.net

Table 3: Predicted Frontier Molecular Orbital Energies Values are representative for this class of compounds.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | ~ -6.5 eV |

| E(LUMO) | ~ -2.1 eV |

| Energy Gap (ΔE) | ~ 4.4 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides insight into intramolecular charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

In this compound, significant interactions are expected. A primary interaction would involve the lone pair electrons on the methoxy oxygen atom (donor) delocalizing into the antibonding π* orbitals of the adjacent phenyl ring (acceptor). This p -> π* interaction contributes to the stability of the molecule. Similarly, interactions involving the π orbitals of the phenyl rings and the π* orbital of the carbonyl group are crucial to the molecule's conjugated system.

Table 4: Predicted NBO Analysis of Major Interactions This data is representative of expected interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O (methoxy) | π* (C-C) phenyl | ~20.5 | p -> π* |

| π (C-C) phenyl | π* (C=O) | ~15.2 | π -> π* |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is predicted to show:

Negative Regions : Concentrated around the highly electronegative carbonyl oxygen and the fluorine atoms of the trifluoromethyl group. These are the primary sites for interacting with electrophiles or forming hydrogen bonds.

Positive Regions : Located around the hydrogen atoms of the phenyl rings, making them potential sites for nucleophilic interactions.

Neutral Regions : The carbon backbones of the phenyl rings will show intermediate potential (green).

Prediction and Analysis of Linear and Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics, often arising from electron-donating and electron-accepting groups linked by a π-conjugated system, can exhibit notable Nonlinear Optical (NLO) properties. These properties are quantified by parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The structure of this compound, with its electron-donating methoxy group and electron-accepting carbonyl and trifluoromethyl moieties, suggests potential for NLO activity. Computational methods can predict these NLO parameters. The first hyperpolarizability (β) is particularly important as it indicates the second-order NLO response. The calculated values are often compared to those of a standard NLO material like urea (B33335) for reference.

Table 5: Predicted Linear and Nonlinear Optical Properties Values are hypothetical and for comparative purposes.

| Parameter | Predicted Value |

|---|---|

| Dipole Moment (μ) | ~3.5 Debye |

| Mean Polarizability (α) | ~25 x 10⁻²⁴ esu |

Global Reactivity Parameters (GRPs) and Chemical Softness/Hardness Analysis

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness indicates low reactivity, whereas a high chemical softness suggests high reactivity. The electrophilicity index measures the ability of a species to accept electrons.

Table 6: Calculated Global Reactivity Parameters Calculated from the representative energy values in Table 3.

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.5 | Energy to remove an electron. |

| Electron Affinity (A) | 2.1 | Energy released when adding an electron. |

| Electronegativity (χ) | 4.3 | Electron-attracting tendency. |

| Chemical Hardness (η) | 2.2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.227 | Propensity to undergo chemical change. |

Advanced Applications in Materials Science and Polymer Chemistry

Application of 4'-Methoxy-3-(trifluoromethyl)benzophenone as a Photoinitiator

This compound belongs to the benzophenone (B1666685) family of compounds, which are widely recognized as versatile Type II photoinitiators. sigmaaldrich.com These initiators function through an intermolecular process where, upon absorption of ultraviolet (UV) light, the benzophenone molecule transitions to an excited triplet state. nih.govpolymerinnovationblog.com This excited molecule does not cleave unimolecularly but instead abstracts a hydrogen atom from a synergistic molecule, known as a co-initiator (often a tertiary amine or an alcohol), to generate free radicals. polymerinnovationblog.com These resulting radicals are the active species that initiate the polymerization of monomers. nih.gov The specific structure of this compound, featuring both an electron-donating methoxy (B1213986) group (-OCH₃) and a strongly electron-withdrawing trifluoromethyl group (-CF₃), suggests a modulation of its photochemical properties, influencing its absorption characteristics and reactivity in polymerization processes.

In free radical photopolymerization, this compound can serve as an efficient initiator for curing various resins, particularly those based on acrylate (B77674) and methacrylate (B99206) monomers. nih.govpolymerinnovationblog.com Operating as a Type II photoinitiator, its application is dependent on the presence of a co-initiator. polymerinnovationblog.commdpi.com The process begins with the photo-excitation of the benzophenone derivative, followed by hydrogen abstraction from the co-initiator. This generates a ketyl radical from the benzophenone and an alkylamino radical from the amine co-initiator. The latter is typically the primary species responsible for initiating the chain polymerization of the monomer. This two-component system is valued for its versatility and efficiency. mdpi.com

Table 1: Representative Formulation for a Free Radical Photopolymerization System

| Component | Role | Example Compound |

| Photoinitiator | Absorbs UV light and initiates radical formation | This compound |

| Co-initiator | Hydrogen donor that generates initiating radicals | Triethylamine (TEA) |

| Monomer/Oligomer | Building block of the polymer network | Trimethylolpropane triacrylate (TMPTA) |

While benzophenone derivatives are predominantly associated with free radical polymerization, their direct use in initiating cationic polymerization is not typical. Cationic polymerization is generally initiated by superacids generated from the photolysis of iodonium (B1229267) or sulfonium (B1226848) salts. However, some complex systems can indirectly link free radical generation to the initiation of cationic processes. For instance, certain free radicals can be oxidized by onium salts (like iodonium salts) to produce carbocations capable of initiating the polymerization of monomers such as epoxides. rsc.org A photoinitiating system combining a triazine derivative with an iodonium salt and N-vinylcarbazole has been shown to initiate cationic polymerization. rsc.org There is, however, no direct evidence to suggest that this compound alone can function as an efficient initiator for cationic photopolymerization under standard conditions.

Surface-initiated photopolymerization is a powerful technique for modifying the properties of materials by growing polymer chains directly from a substrate. Benzophenone and its derivatives are frequently used for this purpose due to their ability to abstract hydrogen atoms from a wide range of C-H bonds present on polymer surfaces. nih.gov

Two primary strategies are employed:

Immobilization of the Photoinitiator : The benzophenone derivative can be chemically or physically attached to the substrate surface. Upon UV irradiation in the presence of a monomer, the immobilized initiator abstracts a hydrogen atom from an adjacent molecule or the substrate itself, creating a surface-bound radical that initiates polymerization, resulting in a "grafted-from" polymer brush. nih.gov

Immobilization of the Co-initiator : Alternatively, the co-initiator, typically a tertiary amine, can be immobilized on the surface. When the substrate is immersed in a solution containing the monomer and the benzophenone photoinitiator, UV exposure excites the benzophenone in the solution, which then interacts with the surface-bound amine to generate the initiating radicals directly on the surface. nih.gov This approach is noted for the high reactivity of the resulting amino-substituted alkyl radicals in starting polymerization. nih.gov

These techniques allow for the creation of surfaces with tailored properties, such as altered wettability, biocompatibility, or adhesion.

Substituent Effects : The electronic nature of substituents on the benzophenone rings plays a critical role. Electron-donating groups, like the 4'-methoxy group, can enhance reactivity in certain systems. rsc.org Conversely, electron-withdrawing groups, such as the 3-trifluoromethyl group, are known to increase the reactivity of the excited n-π* state responsible for hydrogen abstraction. acs.org The interplay between these opposing groups in this compound dictates its specific photochemical behavior.

Concentration of Initiator System : The concentration of both the photoinitiator and the co-initiator must be optimized. While higher concentrations can lead to faster initiation rates, excessive levels may cause chain termination or undesirable side reactions. kent.ac.uk

Light Source Characteristics : For efficient initiation, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV light source. sigmaaldrich.com The intensity of the light also directly influences the rate of radical generation.

Reaction Medium : The polarity and viscosity of the polymer matrix or solvent can affect the hydrogen abstraction process. acs.org High viscosity can hinder the diffusion required for the excited initiator and the co-initiator to interact.

Atmosphere : The presence of oxygen can inhibit free-radical polymerization, as oxygen can quench the excited triplet state of the photoinitiator or react with the initiating radicals to form unreactive peroxy radicals. Curing under a nitrogen atmosphere can mitigate this effect. kent.ac.uk

Table 2: Summary of Factors Affecting Photoinitiation Efficiency

| Factor | Influence on Polymerization |

| Substituent Groups | Modulate electronic properties and reactivity of the excited state. rsc.orgacs.org |

| Initiator/Co-initiator Concentration | Affects the rate of initiation and potential for termination reactions. kent.ac.uk |

| Light Wavelength & Intensity | Must match initiator's absorption for efficient excitation; intensity impacts radical generation rate. sigmaaldrich.com |

| Medium Polarity & Viscosity | Influences molecular mobility and the efficiency of bimolecular hydrogen abstraction. acs.org |

| Oxygen Presence | Inhibits polymerization by quenching excited states and scavenging free radicals. |

Development of Novel Materials with Tailored Optical and Electronic Properties

The incorporation of trifluoromethyl (-CF₃) groups into organic molecules is a well-established strategy in materials science for modifying electronic properties, thermal stability, and solubility. beilstein-journals.org Aromatic ketones containing such groups are valuable precursors for synthesizing advanced materials. nih.gov The unique combination of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group in this compound makes it an interesting building block for materials with tailored optical and electronic functionalities.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The molecular structure required for liquid crystalline behavior typically involves a rigid core (mesogen) and flexible terminal groups. Aromatic ketones, with their rigid phenyl rings, can serve as part of the mesogenic core.

The structure of this compound contains several features conducive to the formation of liquid crystalline phases:

Rigid Core : The benzophenone framework provides significant molecular rigidity.

Dipole Moment : The polar ketone group introduces a strong dipole moment, which can promote the intermolecular interactions necessary for forming ordered mesophases.

Anisotropic Shape : The elongated, somewhat non-linear shape of the molecule is characteristic of many liquid crystals.

Fluorine Substitution : The trifluoromethyl group can enhance thermal stability and influence intermolecular interactions and molecular packing. Research on other fluorinated compounds, such as those with a trifluoromethoxy group, has demonstrated their ability to exhibit liquid crystal phases over a wide temperature range. researchgate.net

While specific studies on the liquid crystalline properties of this compound are not detailed, its molecular architecture suggests it is a candidate for investigation as a component in novel liquid crystal materials.

Integration into Organic Light-Emitting Diodes (OLEDs) as Host Materials or Emitters

The general class of benzophenone-based materials has been investigated for use in OLEDs. The benzophenone framework can serve as an electron-deficient core, which, when combined with various donor units, can lead to the development of materials with properties suitable for OLED applications, including thermally activated delayed fluorescence (TADF). These materials can function as either host materials, which constitute the matrix for light-emitting dopants, or as the emitters themselves.

However, a thorough search of scientific databases and journals did not yield any specific studies detailing the integration of this compound into OLED devices. Consequently, there is no available data on its performance as a host material or an emitter, such as its external quantum efficiency (EQE), luminance, current efficiency, or color coordinates. The influence of the methoxy and trifluoromethyl substituents on the electronic properties and device performance of this specific benzophenone derivative has not been reported.

Role as a Building Block in Complex Organic Material Synthesis

Benzophenone derivatives are versatile building blocks in organic synthesis. They can undergo various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to create more complex molecules and polymers. These reactions are fundamental in constructing materials with tailored electronic and photophysical properties for applications in organic electronics, including conductive polymers and photoactive materials.

While synthetic procedures for related compounds, such as 4-hydroxy-3-methoxy-4'-(trifluoromethyl)benzophenone, have been described, there is a lack of published research demonstrating the use of this compound as a monomer or precursor for the synthesis of well-characterized complex organic materials or polymers. Therefore, no data on the properties of such resulting materials, including their thermal stability, electronic conductivity, or photoluminescence, can be provided.

Future Research Directions

Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Functionality

The functional backbone of 4'-Methoxy-3-(trifluoromethyl)benzophenone offers significant opportunities for structural modification. Future research should prioritize the development of more efficient and sustainable synthetic methodologies, moving beyond traditional Friedel-Crafts acylation. mdpi.com Exploring catalytic C-H activation or cross-coupling strategies could provide more direct and atom-economical routes to the core structure and its analogs.

Furthermore, a systematic derivatization strategy is essential for creating a library of compounds with tailored properties. By introducing a variety of functional groups at different positions on the aromatic rings, researchers can modulate the compound's electronic, steric, and photophysical characteristics. For instance, incorporating moieties like carbazoles or triphenylamines could enhance its performance in photopolymerization applications. rsc.org The synthesis of derivatives containing thiazole (B1198619) groups has also been shown to yield compounds with interesting biological activities, suggesting a potential avenue for exploration. mdpi.com

| Derivatization Strategy | Target Functionality | Potential Application Area |

| Introduction of electron-donating groups (e.g., -NR2, -OR) | Red-shift absorption/emission spectra, enhance charge-transfer character | Organic electronics, photosensitizers |

| Introduction of electron-withdrawing groups (e.g., -CN, -NO2) | Blue-shift absorption/emission spectra, modify redox potentials | Electron-transport materials, photocatalysis |

| Attachment of polymerizable groups (e.g., acrylates, vinyl ethers) | Covalent incorporation into polymer matrices | Advanced coatings, 3D printing resins, biomaterials |

| Incorporation of heterocyclic moieties (e.g., thiazole, carbazole) | Introduce new electronic transitions and potential biological activity | Medicinal chemistry, organic light-emitting diodes (OLEDs) |

In-depth Mechanistic Studies of Photochemical Reactions and Excited State Deactivation Pathways

The utility of benzophenones is intrinsically linked to their behavior upon absorption of light. A critical area for future research is the detailed investigation of the excited state dynamics of this compound. Upon UV excitation, benzophenones typically undergo efficient intersystem crossing (ISC) to a triplet state. mdpi.com The substituents on this specific molecule likely influence the nature and lifetime of this triplet state.

Advanced spectroscopic techniques, such as femtosecond and nanosecond transient absorption spectroscopy, are crucial for mapping the complete deactivation pathways from the initial excited singlet state. rsc.orgresearchgate.net These studies can elucidate the competition between various processes, including intersystem crossing, fluorescence, internal conversion, and photochemical reactions like hydrogen abstraction. researchgate.netnih.gov Understanding how the methoxy (B1213986) and trifluoromethyl groups affect the energy levels of the n,π* and π,π* states is fundamental to predicting its photochemical reactivity. scialert.net For example, studies on related methoxy-substituted benzophenones have revealed complex dual electron transfer pathways from the ketyl radical in the excited state. nih.gov A thorough understanding of these pathways is essential for designing more efficient photoinitiators or photocatalysts.

Computational Design and Prediction of New Benzophenone (B1666685) Derivatives with Tunable Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery of new materials. ufms.br Future research should leverage quantum mechanical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to model the electronic structure and photophysical properties of this compound and its prospective derivatives. scialert.net These calculations can predict key parameters like absorption and emission spectra, singlet-triplet energy gaps (ΔEST), and redox potentials, guiding synthetic efforts toward molecules with desired characteristics.

Machine learning and Quantitative Structure-Activity Relationship (QSAR) models can also be employed to screen virtual libraries of benzophenone derivatives. scielo.br By training these models on existing experimental data, it becomes possible to identify novel structures with high potential for specific applications, such as enhanced anti-inflammatory activity or optimized performance as emitters in OLEDs. mdpi.comscielo.br This in silico approach can significantly reduce the experimental cost and time required to discover next-generation materials.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Ground state geometry, HOMO/LUMO energies, redox potentials | Predicts molecular stability and electronic properties |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state energies (singlet and triplet) | Predicts photophysical behavior and suitability for photochemical applications |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects | Understands behavior in realistic environments |

| QSAR / Machine Learning | Biological activity, material performance | Screens large virtual libraries to identify promising candidates |

Expanded Applications in Emerging Advanced Materials Technologies

The unique photochemical properties of this compound make it a promising candidate for several advanced material applications. As a photoinitiator, its ability to generate radicals upon UV exposure can be harnessed for photopolymerization, a technique crucial for 3D printing, dental resins, and specialized coatings. rsc.orgnih.gov Its structure can be modified to improve migration stability, a key factor in applications requiring high purity and safety. rsc.org

Another promising area is in the development of materials for organic electronics, particularly as host materials or emitters in OLEDs. mdpi.com The benzophenone core is known for its high triplet energy and efficient intersystem crossing, which are desirable properties for phosphorescent OLEDs and thermally activated delayed fluorescence (TADF) emitters. mdpi.com Derivatization could lead to materials with improved charge transport and luminescence efficiency. Furthermore, the ability of benzophenones to mediate surface functionalization could be explored for modifying materials like graphene or polydimethylsiloxane (B3030410) (PDMS) to create novel composites and biocompatible surfaces. nih.govresearchgate.netacs.org

Synergistic Approaches with Other Catalytic Systems for Complex Transformations

The photochemical reactivity of this compound can be combined with other catalytic systems to achieve novel chemical transformations. This concept, known as synergistic catalysis, involves the simultaneous activation of reactants by two distinct catalysts. princeton.edu For example, the excited triplet state of the benzophenone derivative could act as a hydrogen atom transfer (HAT) agent in dual photoredox/HAT catalytic cycles. researchgate.net

This approach could enable the functionalization of otherwise inert C-H bonds under mild conditions. Research could explore partnerships with transition metal catalysts, such as copper or palladium, to facilitate complex cross-coupling reactions. researchgate.netacs.org For instance, a benzophenone-sensitized reaction could generate a radical intermediate that then enters a separate transition-metal-catalyzed cycle. researchgate.net Such synergistic systems hold the potential to unlock new synthetic pathways for the construction of complex molecules that are inaccessible through conventional methods.

Q & A

Q. What are the standard synthetic routes for 4'-Methoxy-3-(trifluoromethyl)benzophenone?

A common method involves Friedel-Crafts acylation, where a trifluoromethyl-substituted benzoyl chloride reacts with 4-methoxyphenyl derivatives in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃). The reaction is typically conducted in nitrobenzene at 80–90°C, followed by neutralization and recrystallization from ethanol to obtain high-purity crystals . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and rule out side products.

Q. How is the molecular structure validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, bond lengths and angles in benzophenone derivatives are validated against established values (e.g., C=O bond ~1.22 Å, phenyl ring dihedral angles ~57°) . Infrared spectroscopy (IR) identifies functional groups, such as C=O stretching vibrations observed at ~1634 cm⁻¹ experimentally, which aligns with computational predictions .

Q. What safety protocols are recommended during synthesis?

Use corrosion-resistant equipment when handling AlCl₃ or nitrobenzene. Implement local exhaust ventilation to mitigate inhalation risks. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-retardant lab coats. Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How does the trifluoromethyl group influence material properties in polymer applications?

Trifluoromethyl groups enhance hydrophobicity and reduce dielectric constants in polymers. For instance, polyimide films incorporating trifluoromethyl-substituted benzophenone monomers exhibit dielectric constants as low as 2.3–2.7, attributed to the electron-withdrawing nature of CF₃ and increased free volume . Thermal stability is also improved, with decomposition temperatures exceeding 530°C under nitrogen.

Q. What computational methods predict spectroscopic and electronic properties?

Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets accurately models vibrational frequencies and HOMO-LUMO gaps. For this compound, the calculated C=O stretch (1650 cm⁻¹) aligns closely with experimental IR (1634 cm⁻¹). HOMO-LUMO gaps (~0.267–0.093 a.u.) indicate charge-transfer potential, relevant for photochemical studies .

Q. How to address discrepancies between theoretical and experimental IR data?